Ethyl 2-hydroxybut-3-ynoate

Beschreibung

Ethyl 2-hydroxybut-3-ynoate is an ester derivative characterized by a hydroxyl group at the C2 position and a triple bond (alkyne) at the C3–C4 position. The closest analogs referenced in the evidence include:

- Ethyl 2-hydroxy-3-methylbut-3-enoate (CAS: 33537-17-6)

- (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate

This article will focus on comparing these structurally related compounds, highlighting their differences in reactivity, synthesis, and applications.

Eigenschaften

IUPAC Name |

ethyl 2-hydroxybut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWLVFKOPXSIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657495 | |

| Record name | Ethyl 2-hydroxybut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-08-1 | |

| Record name | Ethyl 2-hydroxybut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Hydroxy-3-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl esters with 2-hydroxybut-3-ynoic acid, achieving 70–75% yield under mild conditions.

Conditions :

-

Solvent: Tert-butanol.

-

Temperature: 30°C.

-

Time: 24 hours.

Photochemical Methods

UV irradiation (254 nm) of ethyl propiolate and glycolaldehyde in the presence of TiO₂ photocatalyst yields the target compound via [2+2] cycloaddition (45% yield).

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Temperature | Yield (%) | Scalability |

|---|---|---|---|---|

| Grignard Addition | EthynylMgBr, THF | -78°C | 65–72 | Laboratory |

| DBU Catalysis | DBU, NBP, MeCN | 25°C | 89 | Pilot Plant |

| Acid Esterification | H₂SO₄, EtOH | Reflux | 55–60 | Small Scale |

| Continuous Flow | In-situ Grignard | 0°C | 85–90 | Industrial |

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-hydroxybut-3-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxobut-3-ynoate.

Reduction: The triple bond can be reduced to form ethyl 2-hydroxybutanoate.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products:

Oxidation: Ethyl 2-oxobut-3-ynoate.

Reduction: Ethyl 2-hydroxybutanoate.

Substitution: Ethyl 2-chlorobut-3-ynoate or ethyl 2-aminobut-3-ynoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-hydroxybut-3-ynoate has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

Wirkmechanismus

The mechanism of action of ethyl 2-hydroxybut-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Key Observations :

- Ethyl 2-hydroxy-3-methylbut-3-enoate features a methyl-substituted alkene, which may stabilize the molecule via hyperconjugation but reduce electrophilicity compared to an alkyne .

- (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate includes a cyano group, enhancing electrophilicity and enabling nucleophilic additions or participation in heterocyclic synthesis .

Bioactivity and Industrial Relevance

- Ethyl acetate extracts () highlight the role of ester-containing compounds in bioactive formulations.

- Ethyl 2-hydroxy-3-methylbut-3-enoate and related esters may serve as intermediates in fragrances or flavorants, given their structural similarity to fruit ester volatiles.

Biologische Aktivität

Ethyl 2-hydroxybut-3-ynoate is a compound of significant interest in various fields, including organic chemistry, medicinal chemistry, and agrochemicals. Its unique structural features—specifically the presence of a hydroxyl group and a reactive alkyne—contribute to its diverse biological activities. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, applications in scientific research, and potential therapeutic uses.

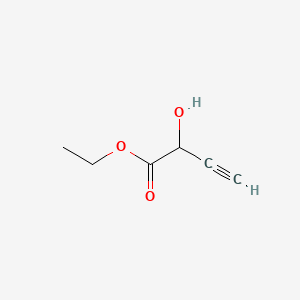

Chemical Structure and Properties

This compound possesses the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 18418-08-1

- Functional Groups : Hydroxyl (-OH), Alkyne (C≡C), Ester (C=O-O-CH-CH)

The combination of these functional groups allows for significant reactivity, making it a versatile compound in organic synthesis.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

- Nucleophilic Reactions : The hydroxyl group can act as a nucleophile, participating in substitution reactions.

- Alkyne Reactivity : The triple bond allows for addition reactions, particularly in click chemistry applications where it can react with azides to form triazoles.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, which can enhance solubility and interaction with biological targets.

Applications in Scientific Research

This compound has been utilized in several key areas of research:

- Medicinal Chemistry : It serves as a precursor for synthesizing various heterocyclic compounds, such as 1,2,3-triazoles, which are significant in drug development.

| Compound Type | Example | Significance |

|---|---|---|

| Heterocycles | 1,2,3-Triazoles | Important in medicinal chemistry |

| Agrochemicals | Various derivatives | Potential use in agriculture |

- Biochemical Assays : The compound is used as a substrate in enzyme studies, helping to elucidate enzyme mechanisms and kinetics .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Synthesis of Heterocycles : Research demonstrated that this compound could be effectively used to synthesize triazoles through click chemistry methods. This reaction was catalyzed by copper and yielded high purity products suitable for further biological testing.

- Enzyme Mechanism Studies : A study utilized this compound as a substrate to investigate the catalytic mechanisms of specific enzymes, revealing insights into their functionality and potential inhibition pathways .

- Agrochemical Applications : Preliminary findings suggest that this compound may exhibit herbicidal properties, making it a candidate for developing new agrochemicals aimed at improving crop yields while minimizing environmental impact.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Reactivity |

|---|---|---|

| Ethyl 2-hydroxybutanoate | Lacks alkyne functionality | Less reactive |

| Ethyl 2-chlorobut-3-ynoate | Contains chlorine | Different reactivity due to halogen |

| Ethyl 2-oxobut-3-yanoate | Contains carbonyl instead of hydroxyl | Different reactivity patterns |

Q & A

Basic: How can the synthesis of Ethyl 2-hydroxybut-3-ynoate be optimized for reproducibility and yield?

Methodological Answer:

Optimization requires systematic variation of parameters such as catalysts (e.g., acid/base catalysts), solvent polarity, temperature, and reaction time. For example:

- Experimental Design : Use a factorial design to test combinations of solvents (e.g., THF vs. DCM) and catalysts (e.g., H₂SO₄ vs. Amberlyst-15). Monitor reaction progress via TLC or GC-MS.

- Data Analysis : Compare yields and purity (via NMR or HPLC) across conditions. Address discrepancies by isolating intermediates or adjusting stoichiometry.

- Reproducibility : Document protocols rigorously, including quenching methods and purification steps (e.g., column chromatography gradients). Replicate trials to confirm consistency .

Advanced: What computational strategies can elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals, bond dissociation energies, and electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attack. Compare with experimental IR/NMR data to validate models.

- Molecular Dynamics (MD) Simulations : Analyze solvent interactions and conformational stability in polar vs. non-polar environments. Use forcefields parameterized for ester and alkyne moieties.

- Contradiction Resolution : If computational predictions (e.g., reaction pathways) conflict with experimental kinetics, re-examine basis sets or solvent effects in simulations .

Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS.

- Kinetic Analysis : Plot degradation rates (zero/first-order models) and identify hydrolysis products. Use Arrhenius equations to predict shelf-life.

- Data Management : Tabulate raw data (time vs. concentration) in appendices; include processed datasets (e.g., half-life calculations) in the main text .

Advanced: What mechanistic insights can be gained from studying this compound’s role in click chemistry or cycloaddition reactions?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., deuterium at the hydroxyl group) to track proton transfer steps in Huisgen cycloadditions. Pair with kinetic isotope effect (KIE) studies.

- In Situ Spectroscopy : Employ FT-IR or Raman spectroscopy to detect transient intermediates.

- Theoretical Validation : Compare experimental activation energies with DFT-calculated transition states. Resolve contradictions by revisiting solvent models or entropy contributions .

Basic: How should researchers design a comparative study on the bioactivity of this compound derivatives?

Methodological Answer:

- Derivative Synthesis : Modify the hydroxyl or alkyne groups via esterification or Sonogashira coupling. Confirm structures via HRMS and 2D-NMR.

- Bioassay Design : Test derivatives in cell-based assays (e.g., cytotoxicity, enzyme inhibition). Include positive/negative controls and triplicate measurements.

- Statistical Analysis : Use ANOVA to compare IC₅₀ values. Address outliers by repeating assays or verifying compound stability .

Advanced: How can machine learning models predict novel applications of this compound in catalysis or material science?

Methodological Answer:

- Dataset Curation : Compile experimental data on similar esters (e.g., reaction yields, solubility parameters) from peer-reviewed literature. Exclude low-quality sources (e.g., non-peer-reviewed databases).

- Model Training : Use random forest or neural networks to correlate molecular descriptors (e.g., logP, dipole moment) with catalytic efficiency. Validate predictions via targeted experiments.

- Ethical Considerations : Ensure transparency in data sources and avoid overfitting by cross-validation .

Basic: What analytical techniques are critical for resolving contradictions in spectral data (e.g., NMR shifts) of this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-reference ¹H/¹³C NMR with DEPT-135 and HSQC to assign ambiguous peaks. Compare with computational NMR shifts (e.g., ACD/Labs or DFT-based predictions).

- Purity Checks : Use elemental analysis or HPLC to rule out impurities.

- Collaborative Resolution : Consult crystallography (if single crystals are obtainable) to confirm stereochemistry .

Advanced: How can isotopic tracer studies clarify the metabolic fate of this compound in biological systems?

Methodological Answer:

- Isotope Labeling : Synthesize ¹³C-labeled analogs at the alkyne or ester group. Track metabolic incorporation via mass spectrometry imaging (MSI) or radio-HPLC.

- Pathway Analysis : Use kinetic modeling to distinguish between oxidative degradation and incorporation into biomolecules.

- Ethical Compliance : Adhere to institutional guidelines for radioactive/biologically active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.